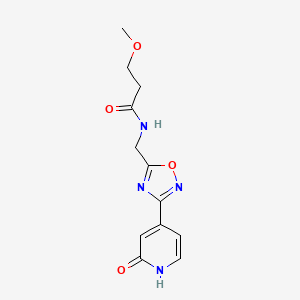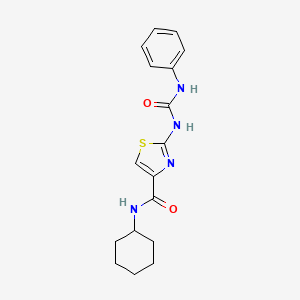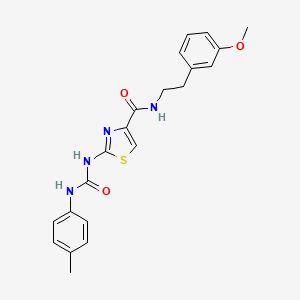
(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19FN4O2 and its molecular weight is 354.385. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Orexin-1 Receptor Antagonism
One of the significant applications of quinazoline derivatives is their role as Orexin-1 receptor antagonists, which have implications in stress-induced hyperarousal without hypnotic effects. Studies demonstrate that specific quinazoline derivatives can cross the blood-brain barrier and selectively block Orexin-1 receptors in the brain. This selective antagonism has shown potential in preventing stress-induced sleep onset prolongation and attenuating panic-like behaviors and cardiovascular responses in rat models without affecting baseline locomotor or autonomic activity, suggesting a novel therapeutic strategy for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer activities. Novel urea and bis-urea derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Certain derivatives exhibited significant antiproliferative effects, particularly against breast carcinoma MCF-7 cell line, highlighting their potential as lead compounds in the development of cancer therapeutics (Perković et al., 2016).
Anticholinesterase and Antioxidant Activities
Additionally, quinazoline derivatives containing aryl urea/thiourea groups have been investigated for their anticholinesterase and antioxidant activities. These studies have identified compounds with inhibitory effects on acetylcholinesterase and butyrylcholinesterase, alongside potent antioxidant capabilities, indicating potential applications in treating neurodegenerative diseases and oxidative stress-related conditions (Kurt et al., 2015).
Supramolecular Gelators
Research into quinazoline urea derivatives extends into materials science, where they are used in the development of supramolecular gelators. These compounds facilitate the formation of Ag-complexes that exhibit gelation properties in mixed solvents, opening avenues for applications in material chemistry and nanotechnology (Braga et al., 2013).
Antibacterial and Antifungal Agents
The antimicrobial potential of quinazoline derivatives has been a subject of exploration, with synthesized compounds showing promising antibacterial and antifungal activities. This research area identifies potential new treatments for infectious diseases, contributing to the development of novel antimicrobial agents (Zheng et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-fluoroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one followed by the addition of a urea derivative.", "Starting Materials": [ "2-fluoroaniline", "3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "urea derivative" ], "Reaction": [ "Step 1: Condensation of 2-fluoroaniline with 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a suitable catalyst to form (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ketone.", "Step 2: Addition of a urea derivative to (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ketone in the presence of a suitable base to form (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Numéro CAS |
899728-45-1 |
Nom du produit |
(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Formule moléculaire |
C19H19FN4O2 |
Poids moléculaire |
354.385 |
Nom IUPAC |
1-(2-fluorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H19FN4O2/c1-12(2)11-24-17(13-7-3-5-9-15(13)22-19(24)26)23-18(25)21-16-10-6-4-8-14(16)20/h3-10,12H,11H2,1-2H3,(H2,21,23,25) |
Clé InChI |
HOFSBRCNQXRSQB-HAVVHWLPSA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2680244.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2680255.png)
![N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2680256.png)
![Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2680257.png)


![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2680262.png)
